3-(1,3-Thiazol-2-yloxy)piperidine

Regiochemistry Stereochemistry Medicinal Chemistry

Researchers often face batch-to-batch variability and uncontrolled stereochemistry when sourcing piperidine-thiazole building blocks. 3-(1,3-Thiazol-2-yloxy)piperidine (CAS 1185541-08-5) eliminates this risk as the defined 3-substituted regioisomer with a chiral center. • Chiral 3-substituted regioisomer - avoids SAR ambiguity from 4-substituted analogs • Free piperidine NH enables direct N-alkylation, acylation, or sulfonylation for library synthesis • Fragment-like properties (MW 184.26, XLogP3 1.4, TPSA 62.4 Ų) comply with Rule of Three for fragment-based screening • Available as free base (95% purity) and as shelf-stable HCl salt (CAS 1185315-02-9) Ideal for antimicrobial phenotypic screening and crop protection discovery programs.

Molecular Formula C8H12N2OS
Molecular Weight 184.26
CAS No. 1185541-08-5
Cat. No. B2411420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Thiazol-2-yloxy)piperidine
CAS1185541-08-5
Molecular FormulaC8H12N2OS
Molecular Weight184.26
Structural Identifiers
SMILESC1CC(CNC1)OC2=NC=CS2
InChIInChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2
InChIKeyCBHMYCJOERSPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Thiazol-2-yloxy)piperidine: Chemical Identity and Research-Grade Specifications


3-(1,3-Thiazol-2-yloxy)piperidine (CAS 1185541-08-5; PubChem CID 45787170) is a heterocyclic building block composed of a piperidine ring linked via an ether oxygen at the 3-position to a 1,3-thiazole ring [1]. Its molecular formula is C₈H₁₂N₂OS with a molecular weight of 184.26 g/mol . Key computed physicochemical descriptors include XLogP3 = 1.4, topological polar surface area (TPSA) = 62.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially available for research purposes at 95% purity from specialty chemical suppliers . The free secondary amine on the piperidine ring and the ether-linked thiazole moiety position this compound as a versatile intermediate for further derivatization in medicinal chemistry and agrochemical research programs.

Stereochemical handle Chiral center at C-3 enables enantioselective derivatization studies
Free piperidine NH Direct N-functionalization for rapid SAR library synthesis
Fragment-like profile Low MW, balanced logP, and single HBD support fragment-based screening

Why Regioisomeric or N-Substituted Analogs Compromise Reproducibility


Within the thiazolyloxy-piperidine chemical space, the position of the ether linkage on the piperidine ring (3- vs. 4-substitution) and the presence or absence of N-substitution create compounds with distinct conformational preferences, hydrogen-bonding capacities, and physicochemical properties [1]. The 3-substituted regioisomer possesses a chiral center at the point of attachment, introducing stereochemical complexity absent in the 4-substituted analog [1]. The free NH group on the piperidine ring of 3-(1,3-thiazol-2-yloxy)piperidine provides a reactive handle for further functionalization—a feature eliminated in N-alkylated analogs such as 1-methyl-4-(1,3-thiazol-2-yloxy)piperidine . These structural differences translate into divergent biological target engagement profiles within the broader thiazole-piperidine class, where minor alterations in substitution pattern have been shown to produce order-of-magnitude shifts in antimicrobial potency [2]. Blind substitution without experimental verification of the specific regioisomer therefore introduces uncontrolled variables that can undermine SAR interpretation and batch-to-batch reproducibility.

4-Position regioisomer (CAS 1185540-87-7)

Lacks the stereogenic center at C-3; achiral substitution may shift enantioselective target engagement and SAR interpretation.

N‑Alkylated analogs (e.g., 1‑methyl derivative)

Eliminates the free NH hydrogen-bond donor and derivatization handle, limiting salt formation and N‑functionalization workflows.

Methylene‑spacer homologs (CAS 1185541-14-3)

Additional CH₂ spacer increases flexibility and lipophilicity; altered conformational profile may impact biological recognition.

Quantitative Differentiation from Closest Structural Analogs


Regiochemical Differentiation: 3-Position vs. 4-Position Ether Linkage

3-(1,3-Thiazol-2-yloxy)piperidine (CAS 1185541-08-5) bears the thiazolyloxy substituent at the 3-position of the piperidine ring, creating a stereogenic center at C-3 of the piperidine. In contrast, its regioisomer 4-(1,3-thiazol-2-yloxy)piperidine (CAS 1185540-87-7) bears the substituent at the 4-position and is achiral at the point of attachment [1]. The 3-substituted isomer presents a different spatial orientation of the thiazole ring relative to the piperidine NH, with distinct conformational preferences and intramolecular hydrogen-bonding potential. Both compounds share the same molecular formula (C₈H₁₂N₂OS) and molecular weight (184.26 g/mol) but are differentiated by InChI Key: CBHMYCJOERSPCH-UHFFFAOYSA-N for the 3-isomer vs. a distinct key for the 4-isomer [1].

Regiochemistry: 3- vs 4-Position
Reported
3-position: stereogenic center at C-3, distinct InChI Key CBHMYCJOERSPCH-UHFFFAOYSA-N. 4-position: achiral, different spatial presentation of thiazole.
Enantioselective engagement potential requires 3-substituted regioisomer
Based on registry data; no head-to-head biological comparison available
Regiochemistry Stereochemistry Medicinal Chemistry Structure-Activity Relationship

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding

3-(1,3-Thiazol-2-yloxy)piperidine has a computed XLogP3 of 1.4, TPSA of 62.4 Ų, one hydrogen bond donor (piperidine NH), and four hydrogen bond acceptors [1]. The analog 3-[(1,3-thiazol-2-yloxy)methyl]piperidine (CAS 1185541-14-3; MW 198.29 g/mol) incorporates a methylene spacer between the piperidine ring and the thiazole ether, increasing molecular weight, flexibility (additional rotatable bond), and lipophilicity relative to the direct ether linkage in the target compound . N-methylated analogs such as 1-methyl-4-(1,3-thiazol-2-yloxy)piperidine eliminate the hydrogen bond donor capacity of the piperidine NH, altering solubility and target interaction potential [2]. The free NH in the target compound enables salt formation (e.g., the hydrochloride salt, CAS 1185315-02-9) for improved aqueous solubility, a property unavailable in N-alkylated derivatives .

Physicochemical Profile
Reported
Target: XLogP3 ~1.4, TPSA 62.4 Ų, HBD=1. Methylene analog: +14 Da, higher flexibility. N-methyl analog: HBD=0.
Free NH and balanced logP support salt formation and further functionalization
Computed properties; experimental confirmation recommended
Physicochemical Properties Drug-likeness Lipophilicity Permeability

Antimicrobial Activity: Antibacterial and Antifungal Potency

Limited published quantitative data are available for this specific compound from peer-reviewed primary literature. Vendor-reported data indicate that 3-(1,3-thiazol-2-yloxy)piperidine exhibits antibacterial activity with MIC values of 8–16 µg/mL against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and antifungal activity against Candida albicans with an IC₅₀ of 12.5 µM attributed to disruption of ergosterol biosynthesis . Contextualizing these values within the broader piperidine-thiazole class: a recent SAR study of 15 structurally related piperidine-thiazole hybrids reported MIC values against S. aureus, E. coli, and C. albicans, with the most potent analog (compound 7d) demonstrating broad-spectrum activity superior to other series members [1]. This class-level evidence establishes that the thiazolyloxy-piperidine scaffold is competent for antimicrobial activity, and that subtle structural modifications produce measurable potency differences [1]. Direct head-to-head quantitative comparison data between 3-(1,3-thiazol-2-yloxy)piperidine and its closest analogs under identical assay conditions are not publicly available as of the search date.

Antimicrobial Activity
Data to verify
MIC 8–16 µg/mL (S. aureus, E. coli); IC₅₀ 12.5 µM (C. albicans) [vendor-reported]
Reported antimicrobial screening context; primary verification pending
Class-level SAR suggests tunable potency; independent MIC confirmation needed
Antimicrobial Antibacterial Antifungal Minimum Inhibitory Concentration

Synthetic Versatility: Free Piperidine NH as Derivatization Handle

The free secondary amine on the piperidine ring of 3-(1,3-thiazol-2-yloxy)piperidine enables N-functionalization via alkylation, acylation, sulfonylation, or reductive amination, providing a direct route to diverse analog libraries . In contrast, the oxidized analog 3-(1,3-thiazol-2-yloxy)piperidin-2-one (CAS 2202176-38-1) contains a lactam carbonyl that deactivates the nitrogen toward electrophilic derivatization, limiting synthetic options . Similarly, N-alkylated analogs (e.g., 1-methyl-4-(1,3-thiazol-2-yloxy)piperidine) require deprotection or dealkylation steps to access the free amine. The target compound is commercially available at 95% purity from multiple suppliers, with reported synthetic yields of approximately 70–80% via nucleophilic substitution of 3-hydroxypiperidine with 2-chlorothiazole under basic conditions (K₂CO₃, DMF, 80°C) . The hydrochloride salt (CAS 1185315-02-9) is also available for applications requiring enhanced aqueous solubility .

Derivatization Handle
Class-level inference
Free NH enables direct N-alkylation, acylation, sulfonylation. Oxidized/N-blocked analogs require multi-step sequences.
Supports efficient library synthesis; experimental verification recommended
Based on structural analysis and commercial availability data
Chemical Synthesis Building Block Derivatization Medicinal Chemistry

Recommended Research and Procurement Scenarios


Fragment-Based Lead Discovery with a Stereochemically Defined Scaffold

With a molecular weight of 184.26 Da, XLogP3 of 1.4, TPSA of 62.4 Ų, and a single hydrogen bond donor, 3-(1,3-thiazol-2-yloxy)piperidine falls within favorable fragment-like physicochemical space [1]. The stereogenic center at the 3-position of the piperidine ring introduces three-dimensionality that is often desirable in fragment libraries targeting novel binding sites. The compound's computed properties satisfy the Rule of Three for fragment-based screening (MW < 300, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 6), making it a suitable candidate for biophysical screening cascades (NMR, SPR, thermal shift) [1]. Procurement justification: the 3-substituted regioisomer should be explicitly specified rather than the 4-substituted analog, as the stereochemical information content differs between the two.

Medicinal Chemistry SAR via N-Functionalization of Piperidine

The free piperidine NH of 3-(1,3-thiazol-2-yloxy)piperidine provides a direct handle for parallel library synthesis via N-alkylation, N-acylation, N-sulfonylation, or reductive amination . This enables rapid exploration of R-group diversity at the piperidine nitrogen while maintaining the 3-thiazolyloxy pharmacophore constant. In contrast, the N-methyl analog or the piperidin-2-one oxidized form would require additional synthetic manipulation to achieve equivalent diversity. The commercially available hydrochloride salt (CAS 1185315-02-9) offers a convenient, shelf-stable form for solution-phase library synthesis with improved handling characteristics .

Anti-Infective Screening Against Bacterial and Fungal Pathogens

Vendor-reported data suggest that 3-(1,3-thiazol-2-yloxy)piperidine possesses broad-spectrum antimicrobial activity: MIC 8–16 µg/mL against S. aureus and E. coli, and an IC₅₀ of 12.5 µM against C. albicans . Class-level SAR evidence from a panel of 15 structurally related piperidine-thiazole hybrids confirms that this scaffold is competent for antimicrobial activity and that potency is tunable through structural modification [2]. The compound is suitable for inclusion in phenotypic screening decks targeting both Gram-positive and Gram-negative bacterial pathogens, as well as fungal species. Users should note that these data originate from vendor technical summaries; independent verification in the user's assay system is recommended before committing to large-scale follow-up synthesis.

Agrochemical Fungicide Discovery with Piperidinyl-Thiazole Chemotypes

The piperidinyl-thiazole structural motif is a recognized scaffold in agrochemical fungicide development, exemplified by oxathiapiprolin and fluoxapiprolin (piperidinyl thiazole isoxazolines developed by Bayer CropScience) [3][4]. Patent literature (US 2011/0046178) describes thiazolylpiperidine derivatives as highly suitable agents for controlling phytopathogenic harmful fungi [5]. While 3-(1,3-thiazol-2-yloxy)piperidine itself is a simpler, earlier-stage building block than these advanced development candidates, its core scaffold alignment with this proven fungicidal chemotype supports its utility as a starting point for crop protection discovery programs.

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Low-MW stereogenic scaffold with balanced lipophilicity and HBD
Biophysical cascade compatibility (SPR, NMR, thermal shift)
Medicinal Chemistry SAR
Free piperidine NH for direct N-derivatization
One-step diversification scope; atom economy
Anti-Infective Screening
Vendor-reported antimicrobial activity against S. aureus, E. coli, C. albicans
Independent MIC verification in user assay system
Agrochemical Fungicide Discovery
Piperidinyl-thiazole chemotype scaffold alignment
Crop protection activity benchmarking in target pathogen panels
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